2-Amino-6-chloropyridine-3,5-dicarbonitrile

Thermal Properties Physical Characterization Solid-State Stability

2-Amino-6-chloropyridine-3,5-dicarbonitrile (CAS 51768-01-5) is a polysubstituted pyridine derivative with the molecular formula C7H3ClN4 and a molecular weight of 178.58 g/mol. It is characterized by an amino group at the 2-position, a chlorine atom at the 6-position, and two cyano groups at the 3- and 5-positions, making it a highly versatile and reactive scaffold for synthesizing complex heterocyclic compounds and biologically active molecules.

Molecular Formula C7H3ClN4
Molecular Weight 178.58 g/mol
CAS No. 51768-01-5
Cat. No. B1296360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-chloropyridine-3,5-dicarbonitrile
CAS51768-01-5
Molecular FormulaC7H3ClN4
Molecular Weight178.58 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=C1C#N)Cl)N)C#N
InChIInChI=1S/C7H3ClN4/c8-6-4(2-9)1-5(3-10)7(11)12-6/h1H,(H2,11,12)
InChIKeyOKTHXARAGRKGBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-chloropyridine-3,5-dicarbonitrile (CAS 51768-01-5): A Core Building Block for Heterocyclic Synthesis


2-Amino-6-chloropyridine-3,5-dicarbonitrile (CAS 51768-01-5) is a polysubstituted pyridine derivative with the molecular formula C7H3ClN4 and a molecular weight of 178.58 g/mol [1]. It is characterized by an amino group at the 2-position, a chlorine atom at the 6-position, and two cyano groups at the 3- and 5-positions, making it a highly versatile and reactive scaffold for synthesizing complex heterocyclic compounds and biologically active molecules [2][3].

Why Generic 2-Aminopyridine-3,5-dicarbonitrile Analogs Are Not Suitable Replacements for 2-Amino-6-chloropyridine-3,5-dicarbonitrile


In the class of 2-amino-3,5-dicarbonitrile pyridines, the specific substituent at the 6-position is a critical determinant of the molecule's physical properties and synthetic utility. Substituting the 6-chloro group with a different halogen or alkyl moiety significantly alters the compound's melting point, molecular weight, and the electronic environment of the pyridine ring . These differences directly impact the compound's solubility, its reactivity in nucleophilic substitution reactions, and the physicochemical properties of any downstream derivatives, making simple analog substitution in a validated synthetic route or formulation a high-risk approach without full re-optimization [1].

Procurement-Relevant Quantitative Evidence for 2-Amino-6-chloropyridine-3,5-dicarbonitrile (CAS 51768-01-5)


Quantified Difference in Melting Point and Thermal Stability Compared to the 6-Methyl Analog

The target compound exhibits a significantly higher melting point than its 6-methyl analog, 2-amino-6-methylpyridine-3,5-dicarbonitrile (CAS 78473-11-7). This indicates greater thermal stability, which can be a crucial factor in material science applications, high-temperature reactions, and long-term storage .

Thermal Properties Physical Characterization Solid-State Stability

Differentiation in Molecular Weight and Mass Properties vs. 6-Methyl and 6-Bromo Analogs

The molecular weight of 2-Amino-6-chloropyridine-3,5-dicarbonitrile (178.58 g/mol) is distinct from its common analogs. The 6-bromo derivative (C7H3BrN4) has a significantly higher molecular weight of 223.03 g/mol, while the 6-methyl derivative (C8H6N4) has a lower weight of 158.16 g/mol [1][2][3]. This difference is critical for identity confirmation via mass spectrometry and for meeting precise formulation requirements.

Physicochemical Properties Analytical Chemistry Mass Spectrometry

Documented Versatility as a Key Starting Material for Generating Diverse Bioactive Libraries

This compound is explicitly and repeatedly documented as a critical starting material for the synthesis of diverse libraries of bioactive molecules. It has been used to prepare 2-aminopyridine-3,5-dicarbonitriles (3-20) and 2-chloropyridine-3,5-dicarbonitriles (21-28) with cholinergic and neuroprotective properties [1]. It also serves as a scaffold for 'pyridonepezils,' novel dual acetylcholinesterase (AChE) inhibitors with nanomolar activity [2]. While the parent compound is a modest micromolar inhibitor of AChE and BuChE, its primary value is its proven role in generating more potent analogs [3].

Medicinal Chemistry Building Block Drug Discovery

Recommended Application Scenarios for Procuring 2-Amino-6-chloropyridine-3,5-dicarbonitrile


Synthesis of Targeted Libraries for Cholinesterase and Neuroprotective Research

This compound is the optimal starting material for synthesizing focused libraries of 2-aminopyridine-3,5-dicarbonitrile and 2-chloropyridine-3,5-dicarbonitrile derivatives. Its documented use in creating multipotent agents with cholinergic and neuroprotective properties for Alzheimer's disease research makes it an essential procurement for medicinal chemistry groups pursuing these targets [1][2].

Development of Advanced Dual Acetylcholinesterase (AChE) Inhibitors

Researchers developing next-generation AChE inhibitors should prioritize this scaffold. It is a direct precursor to the 'pyridonepezil' class of compounds, which includes molecules with low nanomolar IC50 values and high selectivity for AChE over butyrylcholinesterase (BuChE) [2]. Its unique substitution pattern allows for the fine-tuning of binding interactions at both the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme.

Green Chemistry Synthesis of Complex Heterocycles

This compound can be procured for the development of environmentally friendly synthetic methodologies. It can be prepared via a green, one-pot process using a tetrachlorosilane and zinc chloride binary reagent under solvent-free conditions at room temperature [3]. This method is efficient and generates a platform for further derivatization.

Applications Requiring High Thermal Stability

For applications involving high-temperature processing or requiring a stable solid-state form, the significantly higher melting point of 2-Amino-6-chloropyridine-3,5-dicarbonitrile (280 °C) compared to its 6-methyl analog (208-210 °C) provides a clear advantage. This property is critical for material science and ensures the compound's integrity under thermal stress .

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